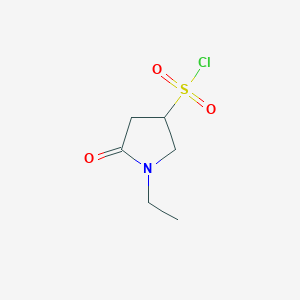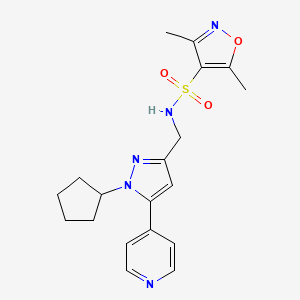![molecular formula C17H17Cl2N3O5S B2354224 [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1090854-28-6](/img/structure/B2354224.png)
[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, molecular formula, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include acidity or basicity, reactivity, and stability.Aplicaciones Científicas De Investigación
Dichloropyridine is a type of organic compound that has various applications in scientific research, particularly in the field of organic synthesis . It’s used as a starting material in the synthesis of various other compounds . For example, 4-amino-2,6-dichloropyridine and its derivatives can be synthesized from 2,6-dichloropyridine . This process involves oxidation, nitration, reduction, and nucleophilic displacement reactions .
Dichloropyridine is a type of organic compound that has various applications in scientific research, particularly in the field of organic synthesis . It’s used as a starting material in the synthesis of various other compounds . For example, 4-amino-2,6-dichloropyridine and its derivatives can be synthesized from 2,6-dichloropyridine . This process involves oxidation, nitration, reduction, and nucleophilic displacement reactions .
-
Dichloropyridine : This is a type of organic compound that has various applications in scientific research, particularly in the field of organic synthesis . It’s used as a starting material in the synthesis of various other compounds .
-
4-Amino-2,6-dichloropyridine and its derivatives : These can be synthesized from 2,6-dichloropyridine . This process involves oxidation, nitration, reduction, and nucleophilic displacement reactions .
-
Methyl 4,6-dichloropyridine-2-carboxylate : This is another derivative of dichloropyridine .
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the relevant scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c1-10-4-5-11(28(25,26)22(2)3)8-13(10)20-15(23)9-27-17(24)16-12(18)6-7-14(19)21-16/h4-8H,9H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTSFKNYWSRJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)

![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)







![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)

